molecular formula C13H19FN2O3S B5124669 N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5124669
M. Wt: 302.37 g/mol
InChI Key: HXZQBYMJJPJUMU-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a butan-2-yl group, a fluoro-substituted aniline moiety, and a methylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.

    N-methylation: The 4-fluoroaniline is then methylated using methylating agents like methyl iodide or dimethyl sulfate to obtain N-methyl-4-fluoroaniline.

    Sulfonylation: The N-methyl-4-fluoroaniline is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the methylsulfonyl group, forming N-methylsulfonyl-4-fluoroaniline.

    Acylation: Finally, the N-methylsulfonyl-4-fluoroaniline is acylated with butan-2-yl acetic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The fluoro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and methylsulfonyl groups can enhance its binding affinity and selectivity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide
  • N-(butan-2-yl)-2-{[(4-fluorophenyl)methyl]amino}acetamide
  • N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide

Uniqueness

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-11(14)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZQBYMJJPJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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